1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea
Description
Properties
IUPAC Name |
1-phenyl-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(24-14-6-2-1-3-7-14)21-11-10-20-16-12-17(23-13-22-16)25-15-8-4-5-9-19-15/h1-9,12-13H,10-11H2,(H2,21,24,26)(H2,19,20,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENLNXVNUCFRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-phenyl-3-(2-bromoethyl)urea with 6-(pyridin-2-ylamino)pyrimidine-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave irradiation to accelerate the reaction .
Chemical Reactions Analysis
1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis of the urea linkage can be achieved under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids
Scientific Research Applications
1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antiproliferative and antimicrobial properties. .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new anticancer and antimicrobial agents
Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these kinases, the compound can disrupt their activity, leading to the inhibition of cell growth and induction of apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: Another kinase inhibitor used in cancer therapy.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Biological Activity
1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea, with CAS Number 1421516-51-9, is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research sources.
The molecular formula of this compound is C₁₈H₁₉N₇O, with a molecular weight of 349.4 g/mol. The structure features a phenyl group attached to a urea moiety, which is further substituted with a pyrimidine derivative containing a pyridine ring.
Biological Activity Overview
This compound has been investigated for various biological activities, particularly in the context of cancer and infectious diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits cell proliferation in several cancer cell lines. For instance, it has demonstrated cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating effective concentrations at which 50% of cell viability is reduced.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.3 | Induction of apoptosis |
| A549 | 12.7 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Studies utilizing the agar diffusion method revealed moderate activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The compound's mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival.
Case Studies
- Anticancer Efficacy in Animal Models : A study involving xenograft models in mice demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment led to a decrease in Ki67 expression, a marker for cell proliferation.
- Synergistic Effects with Existing Antibiotics : Another investigation assessed the compound's ability to enhance the efficacy of conventional antibiotics against resistant strains of bacteria. The combination therapy showed improved outcomes in terms of reduced minimum inhibitory concentrations (MICs).
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea?
- The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Formation of the urea group via reaction between an isocyanate intermediate and an amine-functionalized pyrimidine precursor .
- Nucleophilic substitution : Introduction of the pyridin-2-ylamino group to the pyrimidine ring under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/methanol gradients) and recrystallization are critical for isolating high-purity products .
Q. How is the structural identity of this compound confirmed in academic research?
- Spectroscopic techniques :
- ¹H/¹³C NMR : To verify substituent positions on the pyrimidine and phenyl rings .
- Mass spectrometry (HRMS/LCMS) : For molecular weight confirmation (e.g., m/z [M+H]+ signals) .
- Elemental analysis : Validates empirical formula accuracy (e.g., C, H, N content) .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods .
- Cell-based models : Antiproliferative activity in cancer cell lines (e.g., MTT assays), with IC₅₀ values compared to reference drugs like imatinib .
- Binding affinity studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with target proteins .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in biological activity data across studies?
- Substituent optimization : Adjusting electron-donating/withdrawing groups (e.g., ethoxy vs. methyl on pyrimidine) to balance potency and selectivity .
- Rational design : Molecular docking simulations (e.g., using AutoDock Vina) to predict binding modes and guide synthesis of analogs with improved target engagement .
- Metabolic stability : Introducing fluorine atoms or methyl groups to reduce CYP450-mediated degradation, as shown in pharmacokinetic studies of similar urea derivatives .
Q. What experimental strategies address low solubility in pharmacological testing?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound solubility without inducing cytotoxicity .
- Salt formation : Hydrochloride salts (e.g., ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate hydrochloride) enhance aqueous solubility .
- Nanoformulation : Liposomal encapsulation or polymeric nanoparticles to improve bioavailability in in vivo models .
Q. How do researchers validate target specificity amid off-target effects in kinase inhibition?
- Kinase profiling panels : Broad-spectrum screening against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- CRISPR/Cas9 knockouts : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Crystallography : X-ray structures of compound-bound kinase domains (e.g., PDB entries) reveal binding-site interactions and guide selectivity improvements .
Q. What analytical methods resolve discrepancies in synthetic yield and purity?
- Process optimization : Adjusting reaction temperature (e.g., 0°C for acid-sensitive intermediates) or solvent polarity (acetonitrile vs. DMF) .
- Advanced chromatography : UPLC-MS for real-time monitoring of reaction progress and impurity profiling .
- DoE (Design of Experiments) : Statistical optimization of reagent stoichiometry and reaction time to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
